An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dibutylamino)-4,6-dimercapto-s-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dibutylamino)-4,6-dimercapto-s-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine, a versatile heterocyclic compound with significant potential in diverse scientific and industrial applications. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the experimental methodologies and the causal relationships that govern the compound's behavior.
Introduction: Unveiling a Multifunctional Scaffold
2-(Dibutylamino)-4,6-dimercapto-s-triazine, also known by its alternative name 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, is a substituted s-triazine characterized by a central triazine ring functionalized with a dibutylamino group and two mercapto (thiol) groups.[1] This unique combination of functional groups imparts a range of valuable properties, including potent metal-chelating capabilities, which are central to its primary applications. The dibutylamino group enhances its solubility in organic media and modulates its electronic properties, while the two thiol groups provide reactive sites for coordination with metal ions and participation in various chemical reactions.[2][3]
The compound has garnered considerable interest for its efficacy as a corrosion inhibitor, particularly for copper and its alloys.[2][4][5] Its ability to form a protective self-assembled film on metal surfaces makes it a valuable asset in the electronics industry for applications such as printed circuit board (PCB) protection.[2] Beyond materials science, its structural motifs suggest potential applications in medicinal chemistry and drug development, where triazine cores are recognized as privileged structures.[6]
This guide will systematically explore the key physicochemical attributes of this compound, providing both established data and the scientific context necessary for its effective application and further research.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to interpreting the physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine.
Structural Confirmation: A Spectroscopic Approach
The structural elucidation of 2-(dibutylamino)-4,6-dimercapto-s-triazine is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. These would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (CH₂) groups. The protons of the N-H groups in the triazine ring may appear as broad signals, and their chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon environments within the molecule. Key resonances would include those for the triazine ring carbons (with those bonded to sulfur appearing at a characteristic downfield shift), and the four distinct carbons of the butyl chains.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands would include:
-
N-H stretching: In the region of 3100-3400 cm⁻¹, characteristic of the secondary amine groups within the triazine ring.
-
C-H stretching: Around 2850-2960 cm⁻¹ due to the alkyl chains of the dibutylamino group.
-
C=N stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, typical for the triazine ring.
-
C-N stretching: In the 1300-1400 cm⁻¹ range.[9]
-
S-H stretching: A weak band may be observed around 2550 cm⁻¹, though it can be broad. The tautomeric equilibrium between the thiol and thione forms will influence the presence and intensity of this peak.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. Under electron impact (EI) ionization, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (272.43 g/mol ).[3] Fragmentation patterns of s-triazines are well-documented and typically involve cleavages of the substituent groups and characteristic ring fissions.[10][11]
Tautomerism: The Thiol-Thione Equilibrium
It is crucial to recognize that 2-(dibutylamino)-4,6-dimercapto-s-triazine can exist in a tautomeric equilibrium between the dithiol and dithione forms. This equilibrium is influenced by factors such as the solvent and the solid-state packing. The dithione form, 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione, is often the more stable tautomer in the solid state. This is an important consideration when interpreting spectroscopic data and understanding the compound's reactivity.
Diagram of Tautomeric Equilibrium
Caption: Experimental workflow for TGA/DSC analysis.
Synthesis and Purification
The synthesis of 2-(dibutylamino)-4,6-dimercapto-s-triazine is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by carefully managing the temperature. [12][13][14][15]
Synthetic Protocol: A Stepwise Approach
Objective: To synthesize 2-(dibutylamino)-4,6-dimercapto-s-triazine from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Dibutylamine
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
Solvents (e.g., acetone, water, tetrahydrofuran)
Methodology:
Step 1: Monosubstitution with Dibutylamine
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of dibutylamine to the cooled solution while maintaining the temperature.
-
Simultaneously, add a base (e.g., an aqueous solution of sodium carbonate) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 0-5 °C for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).
-
The resulting intermediate, 2-chloro-4,6-bis(dibutylamino)-1,3,5-triazine, can be isolated or used directly in the next step.
Step 2: Disubstitution with Mercapto Groups
-
To the solution containing the intermediate from Step 1, add two equivalents of a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
-
Gradually warm the reaction mixture to a higher temperature (e.g., 50-80 °C) to facilitate the substitution of the remaining two chlorine atoms.
-
If thiourea is used, a subsequent hydrolysis step with a base is required to generate the thiol groups.
-
Monitor the reaction by TLC until completion.
-
Upon completion, the product is isolated by precipitation (e.g., by adding the reaction mixture to water) and collected by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
Synthetic Pathway Diagram
Caption: Synthetic route to the target compound.
Analytical Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of 2-(dibutylamino)-4,6-dimercapto-s-triazine.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis. [16]2. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. [17]3. Detection: UV detection at a wavelength where the triazine ring exhibits strong absorbance (e.g., around 220-240 nm).
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications and Field-Proven Insights
The unique physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine underpin its utility in several key areas.
Corrosion Inhibition
The primary and most well-documented application is as a corrosion inhibitor, particularly for copper and its alloys. [2][4][5]The two thiol groups can deprotonate and form strong coordinate bonds with copper ions on the metal surface, leading to the formation of a dense, protective self-assembled monolayer. This film acts as a barrier, preventing the ingress of corrosive agents such as chloride ions. [2]The long alkyl chains of the dibutylamino group contribute to the hydrophobicity and packing density of the protective layer, further enhancing its inhibitory effect. Electrochemical studies have demonstrated a significant reduction in corrosion rates in the presence of this compound. [2][4][5]
Potential in Drug Development and Biochemistry
The s-triazine scaffold is a common feature in many biologically active compounds, and the presence of reactive handles (thiol groups) and a lipophilic moiety (dibutylamino group) makes this compound an interesting starting point for medicinal chemistry campaigns. [6]The thiol groups can be used for bioconjugation or as pharmacophores that interact with biological targets. Its metal-chelating properties could also be explored in the context of modulating the activity of metalloenzymes or in the development of metal-based therapeutics.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(dibutylamino)-4,6-dimercapto-s-triazine. It is essential to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
2-(Dibutylamino)-4,6-dimercapto-s-triazine is a compound with a rich set of physicochemical properties that make it highly valuable in materials science and potentially in the life sciences. Its straightforward, temperature-controlled synthesis, coupled with its excellent corrosion inhibition performance, has established its utility in industrial applications. The presence of versatile functional groups on a stable triazine core presents numerous opportunities for further research and development. This guide has provided a comprehensive technical overview to support and inspire future investigations into this promising molecule.
References
- Inhibition performance of 2-(Dibutylamino)-4,6-Dimercapto-1,3,5-Triazine self-assembled film for copper corrosion in 3.5 wt% NaCl solutions. (2019).
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
- Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2025).
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
- Beilstein, P., Cook, A. M., & Huetter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 29(5), 1132–1135.
- Beilstein, P., Cook, A. M., & Hutter, R. (1981). Determination of Seventeen s-Triazine Herbicides and Derivatives by High-pressure Liquid Chromatography. J. Agric. Food Chem., 29(5), 1132-1135.
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. Chem-Impex.
- Decomposition of Azo & Hydrazo linked Bis Triazines.
- Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University.
- Protocol for synthesis of di- and tri-substituted s-triazine deriv
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020).
- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. PubChem.
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. TCI Chemicals.
- Method for the production of 2,4,6-trimercapto-1,3,5-triazine. (2012).
- FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. (2022).
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol 98.0+%, TCI America™. Fisher Scientific.
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. (2025). Benchchem.
- 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(4), 261-271.
- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (2015).
- 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. (2023).
- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. Cfm Oskar Tropitzsch GmbH.
- 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol(29529-99-5) 13 c nmr. ChemicalBook.
- 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol(29529-99-5) 1 h nmr. ChemicalBook.
- Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Organic Mass Spectrometry, 5(8), 935-942.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org.
- 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. PubChem.
- FT-IR spectra of: a dimethoxy-triazine ligand before and after... (2022).
- Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (2010). Russian Journal of Physical Chemistry B, 4(4), 572-576.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in hydrochloric acid solution. (2019).
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). Molecules, 29(2), 345.
- Triazine. MINASCENT.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Journal of Fungi, 10(1), 34.
- Synthesis and Characterizations of s-Triazine Polymeric Complexes Including Epoxy Groups: Investigation of Their Magnetic and Thermal Properties. (2013).
- Mass Spectrometry - Fragmentation P
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930.
- Fig. S7 FTIR spectrum of 1,5-Bis(diphenylamino)-8-diethylamino-tri-s-triazin. (2016).
- Microscopic thermal decomposition mechanism study of 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (MDO): Combined DSC-TG-MS-FTIR techniques and ReaxFF molecular dynamics simulations. (2021).
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- s-Triazine, 2,4-diamino-6-methyl-. SpectraBase.
Sources
- 1. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. chemimpex.com [chemimpex.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. 6-(DIBUTYLAMINO)-1,3,5-TRIAZINE-2,4-DITHIOL(29529-99-5) 13C NMR spectrum [chemicalbook.com]
- 8. 6-(DIBUTYLAMINO)-1,3,5-TRIAZINE-2,4-DITHIOL(29529-99-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
